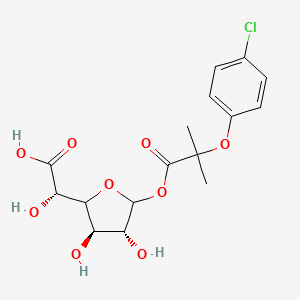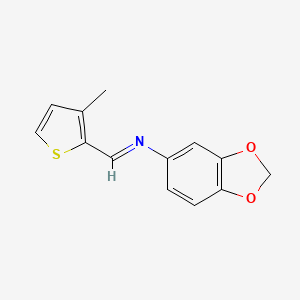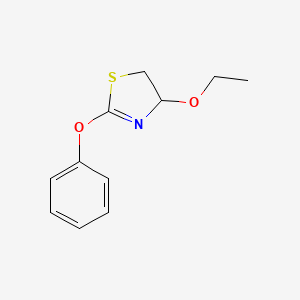![molecular formula C14H16O3P2 B14437547 [2-(Diphenylphosphanyl)ethyl]phosphonic acid CAS No. 75422-72-9](/img/structure/B14437547.png)
[2-(Diphenylphosphanyl)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Diphenylphosphanyl)ethyl]phosphonic acid is a chemical compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylphosphanyl)ethyl]phosphonic acid typically involves the reaction of diphenylphosphine with ethylene oxide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Common reagents used in this synthesis include diphenylphosphine, ethylene oxide, and water for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Diphenylphosphanyl)ethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
[2-(Diphenylphosphanyl)ethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of [2-(Diphenylphosphanyl)ethyl]phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can lead to the formation of coordination complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [2-(Diphenylphosphanyl)ethyl]phosphonic acid include:
- Diphenylphosphine oxide
- Ethylphosphonic acid
- Phenylphosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both phosphanyl and phosphonic acid functional groups in a single molecule.
Eigenschaften
CAS-Nummer |
75422-72-9 |
|---|---|
Molekularformel |
C14H16O3P2 |
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
2-diphenylphosphanylethylphosphonic acid |
InChI |
InChI=1S/C14H16O3P2/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16,17) |
InChI-Schlüssel |
OLGWTNCDFUQHLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(=O)(O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


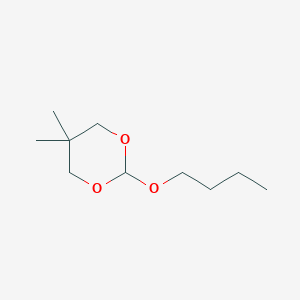
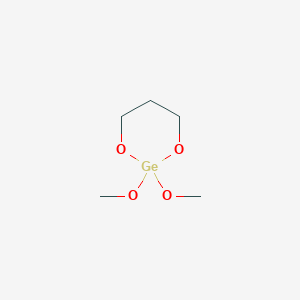
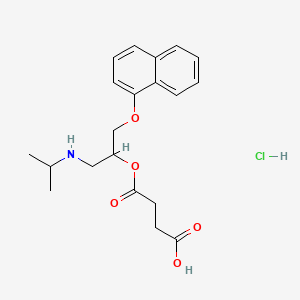
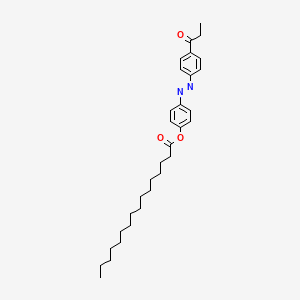

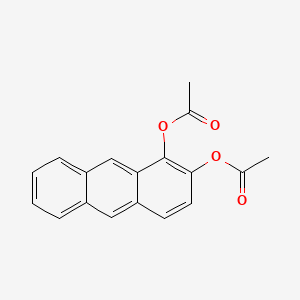
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
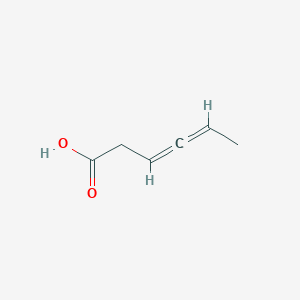
![1,4-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14437504.png)
